1-Naphthalenemethanol has been used as a substrate to study the activity of arylsulfotransferases, enzymes that transfer sulfate groups to various organic molecules []. This research helps scientists understand the role of these enzymes in various biological processes, such as drug metabolism and detoxification.
1-Naphthalenemethanol serves as a model compound to investigate photolysis, the breakdown of molecules by light [, ]. Studies using 1-naphthalenemethanol have shed light on the mechanisms of photodegradation of various aromatic pollutants and environmental contaminants.
1-Naphthalenemethanol, also known as naphthalene-1-methanol or 1-(hydroxymethyl)naphthalene, is an organic compound with the molecular formula C₁₁H₁₀O and a molecular weight of approximately 158.20 g/mol. It consists of a naphthalene ring substituted with a hydroxymethyl group at the first position. This structural configuration contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and material science .
1-Naphthalenemethanol is versatile in its reactivity, participating in several chemical transformations:
1-Naphthalenemethanol exhibits significant biological activity, particularly in antibacterial contexts. It has been shown to interact with the enzyme arylsulfotransferase, which facilitates its sulfation—a critical biochemical modification that influences its biological effects. This compound has demonstrated antibacterial properties against specific bacterial strains, indicating its potential as a therapeutic agent .
The interaction of 1-naphthalenemethanol with biomolecules is essential for its biological activity. Its sulfation results in the formation of metabolites that may exhibit different pharmacological effects compared to the parent compound. Understanding these interactions can provide insights into its therapeutic potential and mechanisms of action.
Several methods are available for synthesizing 1-naphthalenemethanol:
1-Naphthalenemethanol has diverse applications across various fields:
Research on 1-naphthalenemethanol's interactions focuses on its biochemical pathways and effects on cellular processes. Studies have highlighted its role in sulfation by arylsulfotransferase, which can influence drug metabolism and efficacy. Understanding these interactions is crucial for evaluating its safety and therapeutic potential .
Several compounds share structural similarities with 1-naphthalenemethanol, each exhibiting unique properties:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Naphthalen-2-yl-methanol | Hydroxymethyl group at the second position | Different reactivity patterns due to positional isomerism |
| Naphthalen-1-yl-ethanol | Ethanol derivative with hydroxyl group at the first position | Potentially different biological activities |
| Naphthalen-1-yl-methanone | Ketone derivative with a carbonyl group at the first position | Exhibits different chemical reactivity |
The distinct structural configuration of 1-naphthalenemethanol imparts specific chemical and physical properties that differentiate it from related compounds. Its ability to undergo a variety of reactions while exhibiting notable biological activity makes it a valuable compound for both research and industrial applications .
1-Naphthalenemethanol possesses the molecular formula C₁₁H₁₀O, representing a compound with eleven carbon atoms, ten hydrogen atoms, and one oxygen atom [1] [2]. The molecular weight of this aromatic alcohol is precisely 158.2 grams per mole, as confirmed by multiple analytical sources [5] [9]. The compound is also known by various systematic names including naphthalen-1-ylmethanol and 1-naphthylmethanol [7]. The Chemical Abstracts Service registry number for this compound is 4780-79-4, which serves as its unique identifier in chemical databases [1] [2].
The molecular ion peak at mass-to-charge ratio 158 appears prominently in mass spectrometry analysis of 1-naphthalenemethanol [4]. The exact molecular mass calculated from isotopic compositions is 158.073165 atomic mass units [7]. This polycyclic aromatic compound represents a naphthylmethanol derivative where methanol has one hydrogen of the methyl group replaced by a naphthalen-1-yl group [1].
The structural architecture of 1-naphthalenemethanol consists of a naphthalene ring system with a hydroxymethyl group (-CH₂OH) attached at the 1-position [6] [13]. The naphthalene moiety comprises two fused benzene rings sharing a common edge, creating a polycyclic aromatic hydrocarbon framework [23]. This aromatic system provides the compound with characteristic stability and conjugated electron delocalization [21].
Crystallographic analysis reveals that apart from the hydroxyl group, the molecule exhibits remarkable planarity [6] [18]. All carbon atoms within the structure are located within 0.03 Angstroms of their mean plane, demonstrating the essentially flat geometry of the aromatic system [6] [20]. The aromatic hydrogen atoms are similarly positioned within 0.04 Angstroms of the same plane, further confirming the planar nature of the naphthalene ring system [6] [20].
The oxygen atom O1 of the hydroxyl group is displaced from the mean plane of the other non-hydrogen atoms by -1.260 Angstroms, with a root mean square deviation of 0.029 Angstroms [6] [20]. This displacement occurs because the hydroxyl group extends perpendicular to the aromatic plane, creating a three-dimensional molecular geometry despite the planar aromatic core [18] [20].
1-Naphthalenemethanol exists as a solid at room temperature and appears as a fine crystalline powder [9] [10]. The compound exhibits a yellow to white coloration, with commercial samples typically displaying a yellowish appearance [9] [11]. High-purity samples often present as white to almost white powder or crystalline material [10]. The crystalline nature of the compound contributes to its stability and handling characteristics under normal laboratory conditions [15].
The compound maintains its solid state under ambient conditions due to intermolecular hydrogen bonding and van der Waals interactions between molecules [6] [20]. These intermolecular forces contribute to the formation of ordered crystalline structures that give the compound its characteristic appearance and physical properties [18].
The melting point of 1-naphthalenemethanol ranges from 61 to 63 degrees Celsius, indicating a relatively low thermal transition temperature for this aromatic compound [9] [10] [11]. This melting point range has been consistently reported across multiple analytical sources and represents the temperature at which the crystalline solid transitions to liquid phase [5] [8]. Some sources report slight variations, with ranges from 59 to 63 degrees Celsius, reflecting minor differences in purity and measurement conditions [10] [11].
The boiling point occurs at 301 degrees Celsius under reduced pressure conditions of 715 millimeters of mercury [5] [9] [10]. This elevated boiling point reflects the strong intermolecular forces present in the liquid phase, including hydrogen bonding between hydroxyl groups and aromatic interactions between naphthalene ring systems [9]. Under standard atmospheric pressure, the boiling point would be higher, as indicated by some sources reporting values around 304 degrees Celsius [14].
The density of 1-naphthalenemethanol is reported as 1.1039 grams per cubic centimeter, indicating that the compound is denser than water [9]. This relatively high density results from the compact packing of the aromatic ring system and the presence of the naphthalene moiety, which contributes significant molecular weight within a relatively small volume [9]. Some computational estimates suggest densities around 1.2 grams per cubic centimeter, though experimental values consistently report the lower figure [12].
The refractive index of 1-naphthalenemethanol is estimated at 1.5440, which is characteristic of aromatic compounds containing extended conjugated systems [9]. This optical property reflects the compound's ability to bend light as it passes through the material, with the relatively high value indicating significant electron delocalization within the aromatic framework [9]. The refractive index measurement provides insight into the electronic properties and polarizability of the molecule [12].
1-Naphthalenemethanol demonstrates selective solubility characteristics that reflect its amphiphilic nature, possessing both hydrophobic aromatic and hydrophilic hydroxyl components [13]. The compound shows good solubility in organic solvents, particularly methanol, where it dissolves readily [9] [10]. This solubility in methanol and other polar organic solvents results from hydrogen bonding interactions between the hydroxyl group of 1-naphthalenemethanol and the solvent molecules [13].
The compound exhibits solubility in ethanol and ether, demonstrating compatibility with moderately polar organic solvents [13]. This solubility profile makes the compound useful in organic synthesis applications where dissolution in common laboratory solvents is required [13]. The aromatic naphthalene ring system contributes to solubility in less polar organic solvents through aromatic-aromatic interactions and van der Waals forces [13].
In contrast, 1-naphthalenemethanol has limited solubility in water, reflecting its predominantly hydrophobic nature [13]. The single hydroxyl group provides some polar character, but the large aromatic ring system dominates the overall molecular properties, resulting in poor water solubility [13]. This limited aqueous solubility is typical of naphthalene derivatives and reflects the compound's preference for organic environments [13].
1-Naphthalenemethanol crystallizes in the orthorhombic crystal system with space group Pbca [1] [18] [20]. The space group number is 61, corresponding to the Hermann-Mauguin symbol Pbca and Hall symbol -P 2ac 2ab [1]. This crystal system is characterized by three mutually perpendicular axes of unequal length, with all angles equal to 90 degrees [18] [20].
The unit cell parameters are precisely defined with dimensions a = 4.9306 Angstroms, b = 15.7882 Angstroms, and c = 21.0651 Angstroms [1] [18] [20]. The unit cell volume measures 1639.82 cubic Angstroms, accommodating eight formula units (Z = 8) with one molecule in the asymmetric unit (Z' = 1) [1] [18]. The calculated density from crystallographic data is 1.282 megagrams per cubic meter, which corresponds well with experimental density measurements [18] [20].
Crystal structure determination was performed at 173 Kelvin using molybdenum K-alpha radiation with wavelength 0.71073 Angstroms [18] [20]. The structure refinement yielded a residual factor R of 0.0712, indicating reasonable agreement between observed and calculated structure factors [1]. More advanced refinement techniques, such as Hirshfeld atom refinement, can achieve lower R values of approximately 0.036 with improved precision in bonding parameters [18].
The crystal structure of 1-naphthalenemethanol is characterized by extensive hydrogen bonding networks that govern the molecular packing arrangement [6] [18] [20]. The primary intermolecular interaction occurs through O1-H1···O1 hydrogen bonds, where the hydroxyl group of one molecule acts as both donor and acceptor with neighboring molecules [6] [20]. These hydrogen bonds exhibit a donor-hydrogen distance of 0.90 Angstroms, hydrogen-acceptor distance of 1.87 Angstroms, and donor-acceptor distance of 2.7504 Angstroms [18] [20].
The hydrogen bonding geometry demonstrates a nearly linear arrangement with a donor-hydrogen-acceptor angle of 166 degrees, indicating strong and directional hydrogen bonds [18] [20]. These O-H···O interactions generate infinite chains propagating parallel to the crystallographic direction, with adjacent molecules in each chain related by a-glide symmetry [6] [18] [20]. This chain formation represents the primary structural motif governing the crystal architecture [6].
Secondary intermolecular contacts contribute to the overall crystal stability through C-H···C aromatic interactions [6] [20]. These weaker contacts involve the H4 hydrogen atom and C5 and C4 carbon atoms of neighboring chains, helping to assemble the hydrogen-bonded chains into weakly bound layers parallel to the (010) crystallographic plane [6] [20]. The combination of strong hydrogen bonds and weaker aromatic contacts creates a robust three-dimensional crystal structure [6].
The molecular packing arrangement in 1-naphthalenemethanol crystals results from the interplay between hydrogen bonding interactions and van der Waals forces [6] [18] [20]. The hydrogen-bonded chains formed by O-H···O interactions represent the primary organizational feature, with molecules arranged in infinite one-dimensional arrays along the direction [6] [20]. Each chain contains molecules related by glide plane symmetry, creating a regular repeating pattern throughout the crystal structure [6] [18].
The individual chains assemble into two-dimensional layers through secondary C-H···C aromatic contacts and van der Waals interactions [6] [20]. These layers lie parallel to the (010) crystallographic plane and are held together by weaker intermolecular forces [6]. The layered structure allows for efficient packing of the planar aromatic molecules while maintaining the hydrogen bonding networks essential for crystal stability [18] [20].
The three-dimensional crystal architecture emerges from the stacking of these two-dimensional layers, held together primarily by van der Waals forces and additional weak intermolecular contacts [6] [20]. This hierarchical organization, from hydrogen-bonded chains to layers to the complete three-dimensional structure, demonstrates the sophisticated molecular recognition and self-assembly processes governing crystallization [18]. The resulting molecular crystal exhibits the characteristic properties of organic compounds with balanced intermolecular interactions [6] [20].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O |
| Molecular Weight | 158.2 g/mol |
| Melting Point | 61-63°C |
| Boiling Point | 301°C/715 mmHg |
| Density | 1.1039 g/cm³ |
| Refractive Index | 1.5440 (estimated) |
| Physical State | Solid |
| Appearance | Crystalline powder |
| Color | Yellow to white |
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Space Group Number | 61 |
| a | 4.9306 Å |
| b | 15.7882 Å |
| c | 21.0651 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1639.82 ų |
| Z | 8 |
| Density (calculated) | 1.282 Mg/m³ |
| Temperature | 173 K |
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O1-H1···O1ⁱ | 0.90 | 1.87 | 2.7504 | 166 |
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-Naphthalenemethanol through characteristic chemical shift patterns and coupling behaviors. The compound exhibits distinctive signals that confirm its molecular structure and enable unambiguous identification [1] [2].
The aromatic region of the 1H NMR spectrum (recorded at 400 MHz in CDCl3) displays complex multipicity patterns characteristic of substituted naphthalene systems. The aromatic protons appear as a series of overlapping multiplets spanning 7.35-8.03 ppm, integrating for seven protons total [1]. The peri-positioned proton adjacent to the methanol substituent exhibits a characteristic downfield shift to 8.03 ppm, appearing as a doublet with coupling constant J ≈ 8 Hz due to ortho-coupling with the neighboring aromatic proton [1].
The methylene group (CH2OH) provides a diagnostic singlet at 5.00 ppm, integrating for two protons [1]. This chemical shift is consistent with a benzylic methylene group attached to an electron-rich aromatic system. The hydroxyl proton appears as a broad singlet at 2.32 ppm, with the broadening characteristic of rapid exchange with trace moisture or other protic species in solution [3] [2].
Chemical shift assignments demonstrate the electronic environment within the molecule. The downfield position of aromatic protons reflects the deshielding effect of the π-electron system, while the methylene protons experience moderate deshielding due to both the aromatic ring's anisotropic effect and the electron-withdrawing nature of the hydroxyl group [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural confirmation through distinct carbon environments within the 1-Naphthalenemethanol framework. The spectrum recorded at 100 MHz in CDCl3 reveals characteristic patterns that establish the molecular connectivity [2] [5].
The aromatic carbon region spans 120-134 ppm, encompassing the ten carbon atoms of the naphthalene ring system [2]. These signals appear as multiple distinct resonances reflecting the asymmetric substitution pattern that removes the inherent symmetry of unsubstituted naphthalene. The substituted aromatic carbon bearing the methanol group exhibits a characteristic upfield shift compared to other aromatic carbons due to the electron-donating effect of the alkyl substituent [6].
The methylene carbon (CH2OH) appears at 63.5 ppm as a characteristic triplet due to coupling with the attached protons [2]. This chemical shift is typical for a carbon bearing both an aromatic substituent and a hydroxyl group, representing the combined electronic effects of both functional groups [5].
Carbon equivalence analysis reveals that 1-Naphthalenemethanol contains eleven magnetically distinct carbon environments, consistent with the C11H10O molecular formula and the absence of molecular symmetry elements [6]. The 13C NMR data confirm the attachment of the methanol group to the naphthalene ring and establish the regiochemistry of substitution [5].
Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that provide definitive functional group identification and structural confirmation for 1-Naphthalenemethanol. The infrared spectrum exhibits distinct absorption bands corresponding to the hydroxyl, aromatic, and aliphatic portions of the molecule [7] [8].
The hydroxyl stretch dominates the high-frequency region with a broad, intense absorption spanning 3200-3600 cm⁻¹ [8] [9]. This broad character results from hydrogen bonding interactions, both intermolecular associations between molecules and intramolecular effects within the crystal lattice. The breadth and intensity of this band confirm the presence of the primary alcohol functional group [10].
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region as multiple medium-intensity bands [7]. These absorptions are characteristic of naphthalene-derived compounds and reflect the various C-H bonds within the polycyclic aromatic framework. The fingerprint region below 1600 cm⁻¹ contains numerous skeletal vibrations specific to the naphthalene ring system [11] [12].
The C-O stretching vibration of the primary alcohol group produces a medium-to-strong absorption in the 1000-1200 cm⁻¹ region [7]. This band provides diagnostic confirmation of the alcohol functionality and appears at frequencies characteristic of primary alcohols attached to aromatic systems [8].
Vibrational mode analysis of 1-Naphthalenemethanol reveals the complex interplay between the naphthalene ring system and the methanol substituent. The compound exhibits vibrational patterns that reflect both the rigid aromatic framework and the flexible aliphatic chain [11] [13].
In-plane aromatic vibrations occur throughout the fingerprint region, with characteristic naphthalene skeletal modes appearing at frequencies consistent with theoretical predictions for substituted naphthalene derivatives [12]. Ring breathing modes and C-C stretching vibrations create a complex pattern of absorptions that serve as a molecular fingerprint for structural identification [11].
Out-of-plane aromatic C-H bending modes produce distinctive bands in the 700-900 cm⁻¹ region [14] [12]. These absorptions are particularly diagnostic for naphthalene substitution patterns, as their frequencies and intensities depend on the number and position of substituents around the aromatic perimeter. The pattern observed for 1-Naphthalenemethanol is consistent with monosubstitution at the 1-position [15].
Methanol group vibrations include C-H stretching modes around 2800-3000 cm⁻¹, C-H bending vibrations near 1400-1500 cm⁻¹, and the aforementioned C-O stretch [7]. The CH2 wagging and rocking modes appear in the lower frequency region and contribute to the overall spectroscopic fingerprint of the molecule [13].
Electron ionization mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The mass spectrum of 1-Naphthalenemethanol recorded at 70 eV ionization energy exhibits a molecular ion peak at m/z 158, corresponding to the molecular formula C11H10O [1] [7].
The molecular ion peak [M]+ appears at m/z 158 with moderate intensity (57.7% relative abundance) [1]. This substantial molecular ion intensity indicates reasonable stability of the radical cation under electron impact conditions, which is characteristic of aromatic compounds due to resonance stabilization of the positive charge throughout the π-electron system [16] [17].
The base peak occurs at m/z 129, representing loss of the CH2OH group (31 mass units) to form the naphthalene radical cation [C10H7]+ [1]. This fragmentation represents the most thermodynamically favorable pathway, involving α-cleavage at the benzylic position to generate a resonance-stabilized naphthalene cation [18] [19]. The high intensity of this peak (100% relative abundance) reflects the stability of the naphthalene radical cation system [16].
Additional significant fragments include m/z 127 (23.4% intensity), corresponding to [M-CH2OH]+ formed through α-cleavage, and m/z 115 (11.8% intensity), representing further fragmentation to form an indenyl-type cation [C9H7]+ [1]. These fragmentation patterns are consistent with typical benzylic alcohol behavior under electron impact conditions [18] [19].
Fragmentation pathway elucidation reveals the systematic breakdown of 1-Naphthalenemethanol under electron impact ionization. The observed fragmentation pattern follows predictable routes based on the stability of resulting ionic species and the weakness of specific bonds within the molecular framework [16] [17].
The primary fragmentation pathway involves α-cleavage adjacent to the aromatic ring, leading to loss of the CH2OH radical (31 mass units) and formation of the naphthalene radical cation at m/z 129 [17]. This process is thermodynamically favored due to the high stability of the aromatic radical cation, which can delocalize the positive charge across the entire π-electron system of the naphthalene ring [16].
Secondary fragmentation processes include ring contraction and rearrangement reactions that generate smaller aromatic fragments. The formation of the indenyl cation [C9H7]+ at m/z 115 likely involves loss of C2H2 from the naphthalene radical cation through a complex rearrangement mechanism [17]. Further fragmentation produces smaller aromatic ions, including potential phenyl cations [C6H5]+ at m/z 77 and other ring-opened species [18].
Comparison with related compounds demonstrates that 1-Naphthalenemethanol follows fragmentation patterns typical of substituted naphthalenes and benzylic alcohols [18] [20]. The preferential cleavage at the benzylic position and the high stability of the resulting naphthalene cation are characteristic features that aid in structural identification and differentiation from isomeric compounds [19] [21].
Ultraviolet-visible absorption spectroscopy of 1-Naphthalenemethanol reveals electronic transitions characteristic of the naphthalene chromophore with minor perturbations introduced by the methanol substituent. The electronic absorption spectrum provides information about the π-electron system and its interaction with the substituent group [22] [23].
The primary absorption bands correspond to π→π* transitions within the naphthalene ring system, appearing in the ultraviolet region between 250-350 nm [24] [25]. These transitions retain the characteristic vibronic structure typical of naphthalene derivatives, though with slight shifts and intensity modifications due to the electron-donating effect of the methanol substituent [26] [27].
Electronic transitions in 1-Naphthalenemethanol show red-shifted absorption maxima compared to unsubstituted naphthalene, reflecting the electron-donating character of the alkyl-alcohol substituent [28] [24]. The methanol group increases electron density in the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO) and reducing the energy gap for electronic excitation [29].